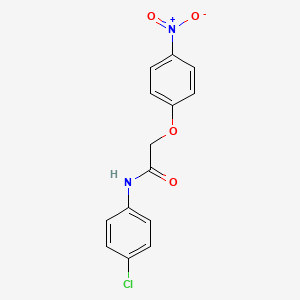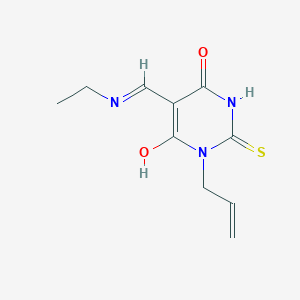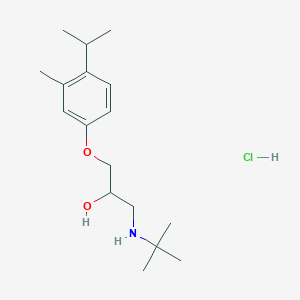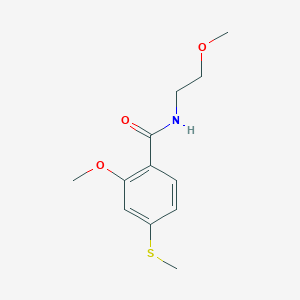![molecular formula C22H26ClN3O2S B5251996 N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide](/img/structure/B5251996.png)
N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine ring, a chlorinated phenyl group, and a benzamide moiety, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. Common synthetic routes include:
Formation of the Piperidine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination of the Phenyl Group: Chlorination can be achieved using reagents like thionyl chloride or sulfuryl chloride.
Coupling Reactions: The piperidine ring and chlorinated phenyl group are coupled using carbamothioylation reactions, typically involving thiourea derivatives.
Final Functionalization: The benzamide moiety is introduced through amidation reactions, often using amine and acid chloride derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions
N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The piperidine ring and chlorinated phenyl group play crucial roles in binding to target proteins or enzymes, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- **N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide
- **2-chloro-N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-4-methylbenzamide
Uniqueness
N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
特性
IUPAC Name |
N-[(3-chloro-4-piperidin-1-ylphenyl)carbamothioyl]-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O2S/c1-15(2)28-18-8-6-7-16(13-18)21(27)25-22(29)24-17-9-10-20(19(23)14-17)26-11-4-3-5-12-26/h6-10,13-15H,3-5,11-12H2,1-2H3,(H2,24,25,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLAMGXDHHQQIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2E)-2-(4-bromophenyl)-3-[5-(4-fluoro-2-nitrophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B5251913.png)

![2-[3-(2,6-Dimethylphenoxy)propylamino]ethanol](/img/structure/B5251931.png)
![2-[(2-phenoxypropanoyl)amino]benzoic acid](/img/structure/B5251934.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5251950.png)
![N'-phenyl-N-[2-[3-(trifluoromethyl)phenyl]ethyl]oxamide](/img/structure/B5251963.png)

![Dimethyl 5-[(3-hydroxynaphthalene-2-carbonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B5251976.png)

![4-[(4-phenylcyclohexyl)amino]cyclohexanol](/img/structure/B5251988.png)
![4-[benzyl(propan-2-yl)amino]but-2-yn-1-ol;hydrochloride](/img/structure/B5251998.png)
![2,4-dibromo-6-{[(2-chlorobenzoyl)amino]methyl}phenyl 4-fluorobenzoate](/img/structure/B5252027.png)
![5-acetyl-4-(4-fluorophenyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-methyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5252036.png)
